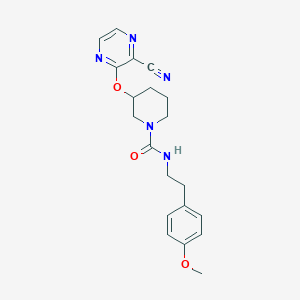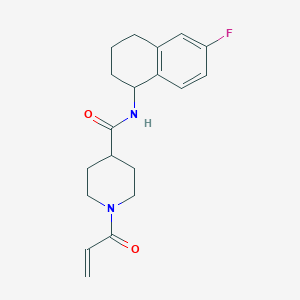![molecular formula C19H15N5O B2767542 N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1H-indole-2-carboxamide CAS No. 2034614-80-5](/img/structure/B2767542.png)
N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1H-indole-2-carboxamide, also known as PI3Kα inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment.
Aplicaciones Científicas De Investigación
Heterocyclic Compounds in Pharmaceuticals and Agrochemicals
Nitrogen-containing heterocyclic compounds like pyridine, pyrazine, and indole derivatives are extensively used in pharmaceuticals and agrochemicals due to their high biological activities. These compounds range from simple structures, such as pyridine bases, to complex ones, often used in herbicides, insecticides, and pharmaceuticals. Pyrazines, for instance, find applications in pharmaceutical intermediates and flavors, while pyrrole is utilized in the production of electroconductive polymers like polypyrrole (Higasio & Shoji, 2001).
Crystal Structure Analysis for Crystal Engineering
The crystal structures of pyrazinecarboxylic acids have been studied to understand the occurrence of carboxylic acid-pyridine supramolecular synthon in these compounds. This study provides insights into the molecular features and supramolecular synthons of pyridine and pyrazine carboxylic acids, essential for future crystal engineering strategies (Vishweshwar, Nangia & Lynch, 2002).
Applications in Antibacterial and Antimicrobial Activities
Several derivatives of pyrazin-2-yl compounds have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds have shown significant efficacy against various bacterial and fungal strains, sometimes outperforming standard drugs. This demonstrates the potential of such compounds in developing new antimicrobial agents (Zhuravel et al., 2005).
Metal–Organic Framework (MOF) Structures
The metal-organic framework structures involving pyrazine-2-carboxamide derivatives have been explored. These MOFs exhibit unique properties like high thermal stability and can have potential applications in various fields, including material science and catalysis (Cati & Stoeckli-Evans, 2014).
Synthesis and Antitumor Activities
Enaminones, containing N-arylpyrazole, have been synthesized and tested for their antitumor and antimicrobial activities. This research indicates the potential of pyrazole-containing compounds in developing new treatments for cancer and infections (Riyadh, 2011).
Mecanismo De Acción
Target of Action
Similar compounds have shown significant activity against various targets such as mycobacterium tuberculosis h37ra .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have shown significant activity against various targets .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Propiedades
IUPAC Name |
N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O/c25-19(16-10-13-4-1-2-6-15(13)24-16)23-12-17-18(22-9-8-21-17)14-5-3-7-20-11-14/h1-11,24H,12H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRVXLGJQICMDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCC3=NC=CN=C3C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,6-difluorobenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide](/img/structure/B2767465.png)

![2-(benzylthio)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2767467.png)
![(E)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2767468.png)
![Tert-butyl (1S,6S,7R)-7-bromo-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2767471.png)
![9-(3-chloro-4-methylphenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2767473.png)
![5-[(3,5-Dimethylpyrazol-1-yl)methyl]-2,4-dimethyl-1,3-thiazole;hydrochloride](/img/structure/B2767475.png)


![5-allyl-2-phenyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2767480.png)

